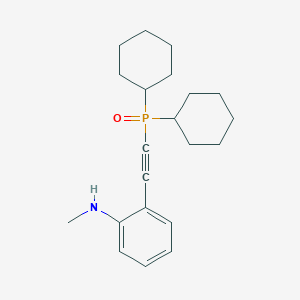![molecular formula C40H34O3P2 B12884799 (15aR)-1,15-Bis(diphenylphosphino)-6,7,9,10-tetrahydrodibenzo[h,j][1,4,7]trioxacycloundecine](/img/structure/B12884799.png)
(15aR)-1,15-Bis(diphenylphosphino)-6,7,9,10-tetrahydrodibenzo[h,j][1,4,7]trioxacycloundecine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(15aR)-1,15-Bis(diphenylphosphino)-6,7,9,10-tetrahydrodibenzo[h,j][1,4,7]trioxacycloundecine is a complex organophosphorus compound It is known for its unique structure, which includes two diphenylphosphino groups and a trioxacycloundecine ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (15aR)-1,15-Bis(diphenylphosphino)-6,7,9,10-tetrahydrodibenzo[h,j][1,4,7]trioxacycloundecine typically involves multiple steps. The starting materials often include dibenzofuran derivatives and diphenylphosphine. The reaction conditions usually require the use of strong bases and solvents such as tetrahydrofuran (THF) or dichloromethane (DCM). The process may involve the formation of intermediate compounds, which are then cyclized to form the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. large-scale synthesis would require optimization of reaction conditions to ensure high yield and purity. This might involve the use of automated reactors and continuous flow systems to control reaction parameters precisely.
Análisis De Reacciones Químicas
Types of Reactions
(15aR)-1,15-Bis(diphenylphosphino)-6,7,9,10-tetrahydrodibenzo[h,j][1,4,7]trioxacycloundecine can undergo various types of chemical reactions, including:
Oxidation: The diphenylphosphino groups can be oxidized to form phosphine oxides.
Reduction: The compound can be reduced under specific conditions to modify its functional groups.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may require catalysts such as palladium or nickel complexes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the diphenylphosphino groups would yield phosphine oxides, while substitution reactions could introduce various functional groups onto the aromatic rings.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (15aR)-1,15-Bis(diphenylphosphino)-6,7,9,10-tetrahydrodibenzo[h,j][1,4,7]trioxacycloundecine is used as a ligand in coordination chemistry. Its unique structure allows it to form stable complexes with transition metals, which can be used as catalysts in various organic reactions.
Biology and Medicine
Industry
In industry, this compound could be used in the development of new materials or as a catalyst in chemical manufacturing processes. Its ability to form stable complexes with metals makes it valuable in processes that require precise control over reaction conditions.
Mecanismo De Acción
The mechanism by which (15aR)-1,15-Bis(diphenylphosphino)-6,7,9,10-tetrahydrodibenzo[h,j][1,4,7]trioxacycloundecine exerts its effects is primarily through its role as a ligand. It can coordinate with metal centers, altering their electronic properties and enhancing their catalytic activity. The molecular targets are typically transition metals, and the pathways involved include the formation of metal-ligand complexes that facilitate various chemical transformations.
Comparación Con Compuestos Similares
Similar Compounds
Triphenylphosphine: A simpler phosphine ligand commonly used in coordination chemistry.
1,2-Bis(diphenylphosphino)ethane (DPPE): Another bidentate ligand with two diphenylphosphino groups.
Dibenzofuran: The core structure of the compound, which can be modified to create various derivatives.
Uniqueness
What sets (15aR)-1,15-Bis(diphenylphosphino)-6,7,9,10-tetrahydrodibenzo[h,j][1,4,7]trioxacycloundecine apart is its trioxacycloundecine ring system, which provides additional stability and unique electronic properties. This makes it particularly effective in forming stable metal complexes and enhancing catalytic activity.
Propiedades
Fórmula molecular |
C40H34O3P2 |
|---|---|
Peso molecular |
624.6 g/mol |
Nombre IUPAC |
(19-diphenylphosphanyl-8,11,14-trioxatricyclo[13.4.0.02,7]nonadeca-1(15),2(7),3,5,16,18-hexaen-3-yl)-diphenylphosphane |
InChI |
InChI=1S/C40H34O3P2/c1-5-15-31(16-6-1)44(32-17-7-2-8-18-32)37-25-13-23-35-39(37)40-36(43-30-28-41-27-29-42-35)24-14-26-38(40)45(33-19-9-3-10-20-33)34-21-11-4-12-22-34/h1-26H,27-30H2 |
Clave InChI |
LTVPTKJBJFMUOB-UHFFFAOYSA-N |
SMILES canónico |
C1COC2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)C5=C(C=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7)OCCO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


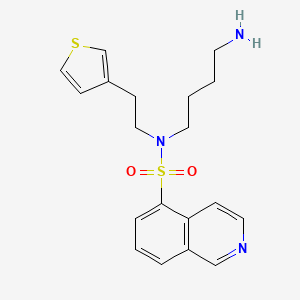


![4-Ethoxy-6-methyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B12884728.png)
![2'-(Dicyclohexylphosphino)-6-methoxy-[1,1'-biphenyl]-2-ol](/img/structure/B12884729.png)
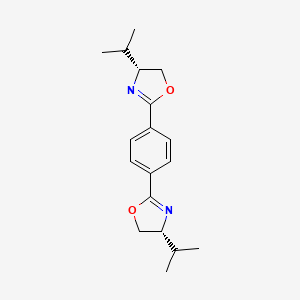
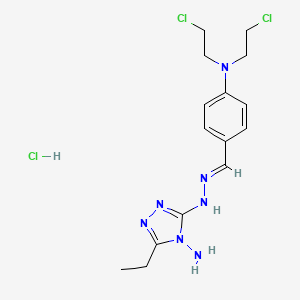
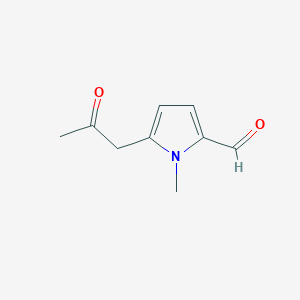
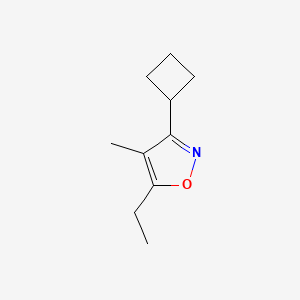
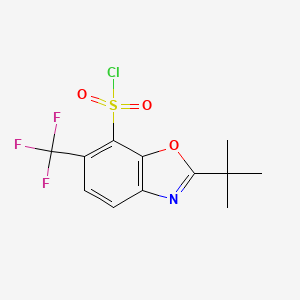
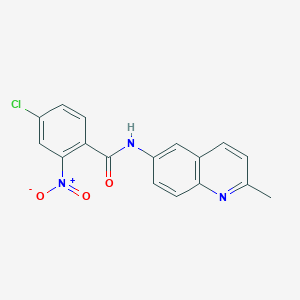
![N-[5-(Pyrrolidin-1-yl)-1,3-thiazol-2-yl]pyridine-4-carboxamide](/img/structure/B12884783.png)
